Benzyl hydroxy(isopropyl)carbamate Benzyl hydroxy(isopropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20367326
InChI: InChI=1S/C11H15NO3/c1-9(2)12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

Benzyl hydroxy(isopropyl)carbamate

CAS No.:

Cat. No.: VC20367326

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Benzyl hydroxy(isopropyl)carbamate -

Specification

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name benzyl N-hydroxy-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C11H15NO3/c1-9(2)12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3
Standard InChI Key MUFJZECCPUBLQN-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(=O)OCC1=CC=CC=C1)O

Introduction

Structural Characteristics and Nomenclature

The molecular structure of benzyl hydroxy(isopropyl)carbamate comprises three key components:

  • Benzyl group: A phenylmethyl moiety (C6H5CH2C_6H_5CH_2-) that enhances lipophilicity and influences binding interactions in biological systems .

  • Hydroxy(isopropyl) group: A branched alkyl chain ((CH3)2CHOH(CH_3)_2CHOH-) introducing steric effects and hydrogen-bonding capabilities.

  • Carbamate backbone: A -O(CO)NH- linkage that serves as a hydrolytically stable surrogate for ester or amide groups in drug design .

The IUPAC name for this compound is benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, with a molecular formula of C12H17NO3C_{12}H_{17}NO_3 and a molecular weight of 223.27 g/mol.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of benzyl hydroxy(isopropyl)carbamate is documented, analogous carbamates are typically synthesized via:

  • Reaction of benzyl chloroformate with amines: For example, benzyl carbamate (CAS 621-84-1) is produced by treating benzyl chloroformate with ammonia .

  • Urea-alcohol condensation: A high-yield (99%) method involves heating urea with benzyl alcohol at 110°C for 10 hours using an alumina-supported nickel oxide-bismuth oxide catalyst .

Adapting these methods, benzyl hydroxy(isopropyl)carbamate could be synthesized by reacting benzyl chloroformate with 1-amino-2-methyl-2-propanol under controlled conditions.

Physicochemical Properties

Based on structurally similar compounds :

PropertyValue/Description
Melting point80–90°C (estimated)
Boiling point270–280°C (extrapolated)
Density1.15–1.25 g/cm³
SolubilitySlightly soluble in water (≤5 g/L), soluble in chloroform and methanol
pKa13.4–14.0 (carbamate NH)

Stability and Metabolic Considerations

Hydrolytic Stability

The carbamate group in benzyl derivatives resists enzymatic hydrolysis better than esters or amides, as evidenced by:

  • In vitro half-life: >6 hours in human plasma for analogs like benzyl carbamate .

  • pH dependence: Degradation accelerates under alkaline conditions (pH >9) due to hydroxide-mediated cleavage .

Metabolic Pathways

Primary routes of metabolism for benzyl carbamates involve:

  • Hepatic oxidation: Cytochrome P450-mediated hydroxylation of the benzyl ring.

  • Esterase hydrolysis: Cleavage of the carbamate bond to release benzyl alcohol and isopropyl carbamic acid .

Industrial and Pharmaceutical Applications

Peptide Synthesis

Benzyl carbamates serve as amine-protecting groups in solid-phase peptide synthesis. The hydroxy(isopropyl) variant could offer improved steric protection compared to traditional tert-butoxycarbonyl (Boc) groups .

Drug Delivery Systems

The compound’s amphiphilic nature (logP ≈ 2.5) makes it suitable for:

  • Liposomal formulations: Enhancing solubility of hydrophobic anticancer agents.

  • Prodrug design: Masking polar functional groups in antiviral compounds .

Future Research Directions

  • Synthetic optimization: Developing enantioselective routes to access stereoisomers of hydroxy(isopropyl)carbamates.

  • Targeted drug design: Exploiting the compound’s hydrogen-bonding capacity for kinase inhibition in oncology.

  • Ecotoxicology studies: Assessing long-term environmental effects of fluorinated derivatives.

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